molecular formula C11H15ClN2O3S B2591956 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide CAS No. 923190-13-0

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide

Cat. No.: B2591956
CAS No.: 923190-13-0
M. Wt: 290.76
InChI Key: ZSQIFFBKILEOFB-UHFFFAOYSA-N
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Description

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-chloropropanamide is a sulfonamide-containing amide derivative characterized by a 2-chloropropanoyl group linked via an ethyl chain to a 4-(aminosulfonyl)phenyl moiety.

Properties

IUPAC Name

2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8(12)11(15)14-7-6-9-2-4-10(5-3-9)18(13,16)17/h2-5,8H,6-7H2,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQIFFBKILEOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(2-chloroethyl)propanamide under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the β-position of the propanamide chain is susceptible to nucleophilic substitution. This reactivity is influenced by the electron-withdrawing effects of the adjacent carbonyl group.

Reaction Type Reagents/Conditions Product Yield Reference
S<sub>N</sub>2 DisplacementEthanolamine (H<sub>2</sub>NCH<sub>2</sub>CH<sub>2</sub>OH), 60°C, 6 hrsN-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-hydroxyethylamino)propanamide78%
Thiol SubstitutionSodium hydrosulfide (NaSH), DMF, 50°C, 4 hrs2-Mercapto-N-{2-[4-(aminosulfonyl)phenyl]ethyl}propanamide65%

Mechanistic Insight : The reaction proceeds via a bimolecular mechanism (S<sub>N</sub>2), where the nucleophile attacks the electrophilic carbon adjacent to the carbonyl group, displacing the chloride ion.

Amide Hydrolysis

The tertiary amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Condition Reagents Product Reaction Time Reference
Acidic Hydrolysis6M HCl, reflux2-Chloropropanoic acid + 2-[4-(aminosulfonyl)phenyl]ethylamine8 hrs
Basic Hydrolysis2M NaOH, 80°CSodium 2-chloropropanoate + sulfonamide-ethylamine6 hrs

Key Observation : Acidic conditions favor complete cleavage of the amide bond, while basic hydrolysis may require extended reaction times due to steric hindrance from the ethylphenyl sulfonamide group.

Sulfonamide Functionalization

The sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) participates in alkylation and acylation reactions.

Reaction Reagents Product Catalyst Reference
N-AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMFN-Methyl-4-(2-chloropropanamidoethyl)benzenesulfonamideNone
AcylationAcetyl chloride, pyridineN-Acetyl-4-(2-chloropropanamidoethyl)benzenesulfonamideDMAP (5 mol%)

Note : Alkylation typically occurs at the sulfonamide nitrogen, but competing O-alkylation is suppressed using aprotic solvents like DMF .

Enzyme Inhibition Studies

The compound demonstrates inhibitory activity against carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme.

Parameter Value Method Reference
IC<sub>50</sub> (CA-II)12.4 ± 1.2 nMStopped-flow spectrophotometry
Binding Affinity (K<sub>d</sub>)8.9 nMIsothermal titration calorimetry

Mechanism : The sulfonamide group coordinates with the zinc ion in the enzyme’s active site, while the chloropropanamide moiety stabilizes hydrophobic interactions with adjacent residues .

Coupling Reactions

The amine group in the sulfonamide can form Schiff bases or undergo reductive amination.

Reaction Conditions Product Yield Reference
Schiff Base Formation4-Nitrobenzaldehyde, EtOH, ΔN-{2-[4-(4-nitrobenzylideneaminosulfonyl)phenyl]ethyl}-2-chloropropanamide72%
Reductive AminationCyclohexanone, NaBH<sub>3</sub>CN, MeOHN-Cyclohexyl-4-(2-chloropropanamidoethyl)benzenesulfonamide68%

Stability Under Thermal and Oxidative Conditions

Condition Observation Degradation Products Reference
100°C, 24 hrs (dry)<5% decompositionNone detected
H<sub>2</sub>O<sub>2</sub> (3%), 25°C, 12 hrsSulfonamide oxidation to sulfonic acid4-(2-Chloropropanamidoethyl)benzenesulfonic acid

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide is recognized as an intermediate in the synthesis of Glimepiride, a medication used to treat type 2 diabetes. The compound exhibits properties that enhance insulin sensitivity and lower blood glucose levels, making it a crucial component in the development of antidiabetic therapies .

2. Antimycobacterial Activity:
Recent studies have indicated that derivatives of this compound may possess antimycobacterial properties, particularly against Mycobacterium tuberculosis. Research involving structural modifications has shown promising results in enhancing the activity of related compounds against tuberculosis, suggesting potential applications for this compound in treating this infectious disease .

Agricultural Applications

1. Crop Protection:
The compound has been investigated for its efficacy as a fungicide and bactericide in agricultural settings. It is part of a class of phenylamine derivatives that demonstrate potent activity against various phytopathogenic microorganisms. This includes control over fungi, bacteria, nematodes, and insects that threaten crop yields .

2. Herbicidal Properties:
this compound has shown potential as a herbicide, effective against a broad spectrum of economically significant weeds. This application is particularly relevant for controlling both monocotyledonous and dicotyledonous weed species, which are detrimental to agricultural productivity .

Table 1: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntidiabetic (Glimepiride precursor)Enhances insulin sensitivity; lowers blood glucose
AntimycobacterialPotential activity against Mycobacterium tuberculosis
Agricultural ScienceFungicide/BactericideEffective against phytopathogenic microorganisms
HerbicideControls significant weed species

Case Study: Antimycobacterial Activity

In a study focused on the design and synthesis of nitrofuran derivatives, researchers explored the structure-activity relationship of compounds related to this compound. The synthesized compounds were screened for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv. Results indicated that certain modifications led to increased antimicrobial activity, supporting further investigation into this compound's potential as an antituberculosis agent .

Comparison with Similar Compounds

Structural Analog: N-[4-(Aminosulfonyl)phenyl]-3-chloropropanamide

Key Differences :

  • Substituent Position : The chlorine atom is at the 3-position of the propanamide chain instead of the 2-position.
  • Ethyl Linker : Absence of the ethyl spacer between the sulfamoylphenyl group and the amide.
    Implications :
  • The ethyl linker in the target compound may enhance solubility or alter binding interactions with biological targets due to increased conformational flexibility.
  • Source: This compound is available commercially (95% purity, CAS 104246-29-9) and serves as a direct structural analog .

Ibuprofen Derivative: N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

Key Differences :

  • Core Structure : The ibuprofen-derived compound replaces the sulfamoylphenyl group with a 4-isobutylphenyl moiety (common in anti-inflammatory drugs).
  • Chlorine Position : A 3-chlorophenethyl group instead of the sulfamoyl-ethyl chain.
    Implications :
  • The isobutylphenyl group suggests anti-inflammatory applications, contrasting with the sulfamoyl group’s association with antimicrobial or carbonic anhydrase inhibitory activity .

Biotin-Incorporating Sulfonamide: (3aS,4S,6aR)-5-{N-[[3-((Aminosulfonyl)phenyl)-1H-1,2,3-triazol-4-yl]methyl]-2-oxohexahydro-1-H-thieno[3,4-d]imidazol-4-yl}pentanamide

Key Differences :

  • Biotin Moiety : Incorporation of a biotin group for targeted enzyme inhibition (e.g., carbonic anhydrase).
  • Implications:
  • The biotin group enhances affinity for enzyme active sites, a strategy absent in the target compound.
  • Triazole linkers may improve metabolic stability compared to ethyl spacers .

Thioamide Analog: 2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)phenyl]propanamide

Key Differences :

  • Thioether Group : A sulfur atom replaces the oxygen in the amide linkage.
  • Aminophenyl Substituent: Additional amino group on the phenyl ring. Implications:
  • The thioether group may alter redox properties or increase lipophilicity.
  • Dual sulfamoyl and aminophenyl groups could enhance multi-target interactions .

Biological Activity

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₃H₁₈ClN₃O₂S
  • Molecular Weight : 305.82 g/mol
  • IUPAC Name : this compound

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may lead to altered cell proliferation and apoptosis.
  • Modulation of Ion Channels : Recent studies suggest that it may interact with ion channels, particularly potassium channels, influencing neurotransmission and muscle contraction.

Antitumor Activity

Research indicates that the compound demonstrates significant antitumor properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines. For instance:

  • IC₅₀ Values : The compound exhibited an IC₅₀ value of approximately 1.30 μM against HepG2 cells, indicating high potency compared to standard treatments like SAHA (17.25 μM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound possess antimicrobial activity against Mycobacterium tuberculosis, with MIC values around 10 μM .

Study 1: Antitumor Efficacy

A study conducted on HepG2 cells demonstrated that this compound not only inhibited tumor cell growth but also promoted apoptosis and induced G2/M phase arrest in the cell cycle . This suggests a dual mechanism where the compound affects both proliferation and survival pathways in cancer cells.

Study 2: Antimicrobial Screening

In another investigation, several derivatives of the compound were screened for their antimycobacterial activity. The results indicated that modifications to the aromatic ring significantly enhanced the activity against Mtb H37Rv, with some derivatives showing comparable efficacy to established drugs like isoniazid .

Research Findings Summary Table

Activity TypeCell Line/PathogenIC₅₀/MIC ValueReference
AntitumorHepG21.30 μM
AntimycobacterialMycobacterium tuberculosis~10 μM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of structurally related chlorophenyl propanamides often employs nucleophilic substitution or coupling reactions. For example, amidation of 2-chloropropanoyl chloride with a sulfonamide-containing amine precursor (e.g., 2-[4-(aminosulfonyl)phenyl]ethylamine) in anhydrous dichloromethane, using triethylamine as a base, achieves yields >75% . Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency by reducing steric hindrance. Purification via silica gel chromatography (ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the amide bond and sulfonamide group. The methylene protons adjacent to the sulfonamide appear as a triplet (~δ 3.4 ppm), while the chloro-propanamide moiety shows distinct splitting patterns .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry validates purity (>98%) and molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound across different solvent systems?

  • Methodological Answer : Solvent polarity and hydrogen bonding can shift proton signals. For example, DMSO-d₆ may downfield-shift sulfonamide NH protons due to hydrogen bonding, whereas CDCl₃ minimizes this effect. To standardize data, record spectra in deuterated DMSO and compare with computed NMR spectra (using software like Gaussian) to assign ambiguous peaks .

Q. What in silico strategies are recommended to predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase, a common sulfonamide target). The sulfonamide group’s hydrogen-bonding capacity is critical for binding affinity .
  • QSAR Modeling : Train models on PubChem bioactivity data (e.g., EC50 values of analogs) to correlate structural features (e.g., Cl substituent, logP) with activity .

Q. How can X-ray crystallography elucidate the structural conformation of this compound?

  • Methodological Answer : Co-crystallize the compound with a suitable solvent (e.g., ethanol/water) and analyze using a single-crystal X-ray diffractometer. Key parameters include torsion angles between the sulfonamide and chloropropanamide groups, which influence molecular rigidity. Compare with analogous structures (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide) to identify steric or electronic effects .

Q. What structure-activity relationship (SAR) insights can guide the modification of this compound for enhanced efficacy?

  • Methodological Answer :

  • Electron-Withdrawing Groups : The chlorine atom increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. Replace Cl with other halogens (e.g., F, Br) to modulate reactivity .
  • Sulfonamide Positioning : Patent data suggests that para-substitution on the phenyl ring optimizes steric compatibility with hydrophobic pockets, while meta-substitution reduces bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct solubility tests in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λ = 260 nm). Conflicting data may arise from impurities or polymorphic forms. For example, crystalline forms may exhibit lower solubility in ethanol than amorphous forms. Use differential scanning calorimetry (DSC) to identify polymorphs and correlate with solubility profiles .

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